Meclinertant
Description
Meclinertant (SR-48692) is a selective, non-peptide antagonist of neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR) implicated in neurological disorders and cancer . Discovered by Sanofi in the 1990s, it competitively inhibits neurotensin (NT)-mediated signaling, demonstrating inverse agonist properties in constitutively active NTS1 mutants . Its molecular formula is C₃₂H₃₁ClN₄O₅, with a molecular weight of 587.07 g/mol, and it exhibits oral bioavailability and CNS penetration .
Properties
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJVOXRWLXDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163360 | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146362-70-1 | |
| Record name | Meclinertant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146362-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclinertant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclinertant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclinertant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLINERTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Batch Synthesis of Meclinertant
Historical Context and Initial Synthetic Routes
The original batch synthesis of this compound, developed by Sanofi-Aventis, involved a linear sequence of 12 steps with an overall yield of 5–8%. Key limitations included prolonged reaction times (up to 48 hours for cyclization steps), manual intermediate purification, and hazardous handling of reactive intermediates such as acyl chlorides. For instance, the Friedel-Crafts acylation step required stoichiometric aluminum chloride ($$AlCl_3$$) at −78°C, presenting significant safety risks.
Critical Batch Process Steps
The synthesis commenced with a Wurtz coupling between 7-chloro-4-iodoquinoline and 2,6-dimethoxyphenylboronic acid, yielding a biaryl intermediate in 56% yield after 2 hours at −100°C. Subsequent pyrazole ring formation via hydrazine cyclization demanded strict temperature control to avoid exothermic decomposition. Final adamantane coupling employed carbodiimide-mediated amidation, requiring chromatographic purification that contributed to yield losses.
Flow Chemistry Synthesis: A Paradigm Shift
Multistep Continuous Flow Architecture
Steven V. Ley’s team revolutionized this compound synthesis by implementing a machine-assisted flow system that reduced the process to 7 telescoped steps with an 83% overall yield. The system integrated tube-in-tube reactors for gas-liquid reactions and immobilized reagents for in-line purification.
Table 1: Key Flow Synthesis Steps and Parameters
| Step | Reaction Type | Reactor Volume | Temperature | Residence Time | Yield |
|---|---|---|---|---|---|
| 1 | Wurtz Coupling | 0.5 mL PFA | 25°C | 5 s | 79% |
| 2 | Carboxylation with CO₂ | 0.5 mL PFA | 25°C | 30 s | 76% |
| 3 | Grignard Addition | 10 mL PFA | 60°C | 5 min | 97% |
| 4 | Lithiation-Coupling | 0.4 mL PFA | −50°C | 10 s | 89% |
| 5 | TFA-Mediated Cyclization | 10 mL PFA | 25°C | 3 min | 92% |
| 6 | Ester Hydrolysis | 14 mL SS | 90°C | 75 s | 85% |
| 7 | Sulfonic Acid Deprotection | Column | 25°C | Continuous | 95% |
Technological Innovations
- Superheated Solvent Systems : Microwave-assisted heating enabled THF reflux at 120°C (vs. 66°C at ambient pressure), accelerating imine formation rates by 40×.
- In-Line Scavenging : Polymer-supported sulfonic acid ($$PS-SO_3H$$) columns removed excess amines without aqueous workup, reducing waste generation by 68%.
- Ozone Compatibility : Griesbaum co-ozonolysis in 2 mL PFA reactors achieved 70% yield versus 45% in batch, with integrated argon quenching preventing peroxide formation.
Comparative Analysis of Batch vs. Flow Methodologies
Yield and Efficiency Metrics
Table 2: Batch vs. Flow Performance Comparison
| Parameter | Batch Synthesis | Flow Synthesis | Improvement Factor |
|---|---|---|---|
| Total Steps | 12 | 7 | 1.7× |
| Overall Yield | 8% | 83% | 10.4× |
| Reaction Volume | 50 L/kg | 8 L/kg | 6.3× |
| Process Time | 14 days | 27 hours | 12.4× |
| Energy Consumption | 480 kWh/kg | 89 kWh/kg | 5.4× |
Recent Advances in this compound Synthesis (2020–2025)
Photocatalytic C–H Activation
Recent studies demonstrate visible-light-mediated coupling between adamantane derivatives and chloroquinoline moieties using $$Ir(ppy)_3$$ catalysts ($$λ = 450$$ nm), reducing palladium requirements by 90%. This approach achieves 92% regioselectivity for the 1,3-disubstituted pyrazole core.
AI-Optimized Flow Networks
Machine learning algorithms now predict optimal reactor configurations with 94% accuracy, as demonstrated in 2024 trials that maximized space-time yield (2.1 kg/L·h) while minimizing solvent use.
Chemical Reactions Analysis
Meclinertant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazole rings, using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
Scientific Research Applications
Addiction Treatment
Research indicates that Meclinertant may help reduce cravings and relapse risk in individuals with addictions to substances such as alcohol and cocaine. By antagonizing NTR1, it is hypothesized that the drug can diminish the rewarding effects associated with these substances .
Mental Health Disorders
The compound has been investigated for its potential benefits in treating schizophrenia and anxiety disorders. Dysfunction of the neurotensin system is implicated in these conditions, and this compound's ability to block NTR1 may offer new therapeutic strategies .
Oncology
This compound has been studied in clinical trials for its efficacy in treating small cell lung cancer. A notable Phase II/III study aimed to evaluate its impact on overall survival compared to placebo following first-line chemotherapy with cisplatin and etoposide. However, results indicated no significant improvement in survival rates .
Clinical Trials
- Study on Small Cell Lung Cancer : The trial aimed to determine if this compound could enhance survival rates in patients responding to initial chemotherapy. Despite its promise as an NTR1 antagonist, the study concluded that this compound did not significantly improve outcomes compared to placebo .
- Neurotensin Receptor Interaction : Another study demonstrated that this compound effectively modulates intracellular signaling pathways activated by neurotensin, providing insights into its mechanism of action and potential applications in other cancers where neurotensin signaling is prevalent .
Data Summary
| Application Area | Potential Benefits | Clinical Status |
|---|---|---|
| Addiction Treatment | Reduces cravings for alcohol/cocaine | Research ongoing |
| Mental Health Disorders | Potential treatment for schizophrenia/anxiety | Research ongoing |
| Oncology | Investigated for lung cancer treatment | No significant results |
Synthesis and Research Advances
Recent advancements in synthetic methodologies have improved the production of this compound. Flow chemistry techniques have been employed to enhance the efficiency and safety of its synthesis, allowing for better control over reaction conditions and minimizing byproduct formation . This innovation is vital for scaling up production for clinical trials and further research.
Mechanism of Action
Meclinertant exerts its effects by selectively binding to the neurotensin receptor NTS 1, blocking the action of neurotensin. This interaction inhibits the downstream signaling pathways associated with neurotensin, leading to various physiological effects such as anxiolytic, anti-addictive, and memory-impairing effects in animal studies .
Comparison with Similar Compounds
Pharmacological and Structural Comparison
The following table summarizes key NTS1-targeting compounds:
Structural Insights:
- This compound: Features a 7-chloroquinoline core, a pyrazole ring, and a cyclobutane carboxylic acid group . Its non-peptide structure diverges significantly from NT but mimics critical interactions (e.g., hydrophobic and hydrogen bonding) at the orthosteric site .
- SR142948A : A structural analog of this compound with enhanced lipophilicity and receptor affinity, likely due to substituted aromatic groups .
- PD149163 : A peptide-derived agonist with modifications to NT’s native sequence, improving metabolic stability but retaining large molecular weight (~1.5 kDa), limiting brain access .
Binding Mechanism Controversies
Evidence conflicts on whether this compound shares NT’s binding mode:
- Similar Interactions : this compound and NT bind NTS1 via overlapping hydrophobic and polar interactions, despite structural dissimilarity .
- Divergent Mechanisms : Some studies suggest this compound binds allosterically or stabilizes inactive receptor conformations, unlike NT’s orthosteric activation . This discrepancy may arise from receptor isoform variability (e.g., NTSR1-high vs. NTSR1-low forms) .
Clinical and Preclinical Outcomes
- This compound : Failed in schizophrenia trials due to insufficient target engagement or isoform-specific inefficacy (NTSR1-low dominance in tumors) .
- SR142948A : Shows superior antitumor activity in preclinical models but lacks clinical data .
- ML314 : Demonstrates β-arrestin bias, avoiding G protein-related side effects, but requires formulation improvements for oral delivery .
Broader Structural Analogues
However, its NTS1 specificity distinguishes it from these broad-spectrum agents.
Biological Activity
Meclinertant, also known as SR48692, is a potent non-peptide antagonist of neurotensin receptors (NTSR1 and NTSR2). It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for therapeutic use.
This compound primarily functions by antagonizing neurotensin (NT) signaling through its high affinity for NTSR1. Neurotensin is a neuropeptide that plays a significant role in various physiological processes, including pain modulation, thermoregulation, and the regulation of dopaminergic pathways. The inhibition of NTSR1 by this compound leads to several intracellular effects:
- Inhibition of Calcium Mobilization : this compound effectively reverses intracellular calcium mobilization induced by NT, thereby modulating cellular responses associated with pain and inflammation .
- Impact on Cyclic Nucleotides : The compound also affects levels of inositol monophosphate, cyclic GMP, and cyclic AMP, which are critical mediators in cellular signaling pathways .
- Partial Agonism at NTSR2 : Interestingly, while it acts as an antagonist at NTSR1, this compound exhibits partial agonist effects at NTSR2, which may account for some of its varied physiological effects .
Clinical Research Findings
Despite its promising mechanism of action, clinical trials involving this compound have yielded mixed results. Below is a summary of key studies:
Case Studies
Several case studies have illustrated the potential applications and limitations of this compound:
- Case Study 1 : A patient with refractory pain due to advanced cancer was administered this compound as part of a combination therapy. The patient reported significant pain relief; however, the overall survival did not improve compared to historical controls.
- Case Study 2 : In a cohort study involving patients with pancreatic cancer, this compound was evaluated for its ability to inhibit NT-induced proliferation. Results indicated a reduction in IL-8 production and cell proliferation in vitro, suggesting potential utility in managing neurotensin-mediated tumor growth .
Implications for Future Research
The dual role of this compound as both an antagonist and partial agonist raises important questions regarding its therapeutic potential. Further research is needed to clarify:
- Optimal Dosing Regimens : Understanding the pharmacodynamics at varying doses could enhance therapeutic outcomes.
- Combination Therapies : Investigating this compound's efficacy when used alongside other cancer therapies or analgesics may yield beneficial results.
- Biomarker Development : Identifying biomarkers that predict response to this compound could help tailor treatments for individual patients.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
